molecular formula C19H23NO3S B2863101 1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705837-82-6

1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2863101
CAS No.: 1705837-82-6
M. Wt: 345.46
InChI Key: WZVGXILNSADWIW-UHFFFAOYSA-N
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Description

1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its unique structure could be explored for therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

Biochemical Pathways

It’s worth noting that benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could potentially impact a variety of biochemical pathways.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other molecules or compounds. Specific studies investigating these factors for this compound are currently lacking .

Future Directions

The field of piperidine derivatives is a vibrant area of research with potential for future discoveries . Researchers continue to explore new synthesis methods, investigate their biological activities, and develop new drugs based on piperidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the isobenzofuran ring: This can be achieved through cyclization reactions involving suitable aromatic precursors.

    Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Spiro formation: The spiro linkage is formed through a reaction that connects the isobenzofuran and piperidine rings via a single atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Spiro[isobenzofuran-1,4’-piperidin]-3-one: Lacks the cyclopentylthioacetyl group, making it less complex.

    Cyclopentylthioacetyl derivatives: Compounds with similar thioacetyl groups but different core structures.

    Piperidine derivatives: Compounds with the piperidine ring but different substituents.

Uniqueness

1’-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its combination of a spiro structure with a cyclopentylthioacetyl group. This unique arrangement can impart specific chemical and biological properties that are not found in simpler or less complex analogs.

Properties

IUPAC Name

1'-(2-cyclopentylsulfanylacetyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-17(13-24-14-5-1-2-6-14)20-11-9-19(10-12-20)16-8-4-3-7-15(16)18(22)23-19/h3-4,7-8,14H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVGXILNSADWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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